molecular formula C23H17ClFN3OS B3008578 N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207057-37-1

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3008578
CAS No.: 1207057-37-1
M. Wt: 437.92
InChI Key: BLOUBQRMXREJSP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3OS and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of related compounds have been a significant area of research. Studies on similar molecules reveal complex 3-D arrays generated through various intermolecular interactions, such as N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, along with C-H···π, C-Cl···π, and C-O···π interactions. These interactions play a crucial role in the crystalline structure and properties of these compounds, suggesting the potential for detailed exploration in the context of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide (Boechat et al., 2011).

Antitumor Activity

Research into similar molecules has shown considerable anticancer activity against various cancer cell lines. This suggests that this compound could potentially exhibit anticancer properties. Specifically, compounds bearing heterocyclic rings and undergoing evaluation for their antitumor activity provide a promising avenue for the development of new therapeutic agents (Yurttaş et al., 2015).

Metabolic Stability and Efficacy

The metabolic stability and efficacy of related PI3Kα/mTOR inhibitors have been extensively studied, highlighting the potential for this compound in similar applications. Modifications to the molecular structure to improve metabolic stability without compromising in vitro potency or in vivo efficacy are critical areas of research (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

The study of ligand-protein interactions and the potential photovoltaic efficiency of benzothiazolinone acetamide analogs suggests that this compound could have applications in both biological and photovoltaic fields. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), alongside insights into various possible intramolecular interactions through molecular docking studies (Mary et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3OS/c24-17-7-4-8-19(13-17)27-22(29)15-30-23-26-14-21(16-5-2-1-3-6-16)28(23)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOUBQRMXREJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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